molecular formula C10H14BrN B3285663 1-(3-Bromophenyl)-2-methylpropan-2-amine CAS No. 808769-14-4

1-(3-Bromophenyl)-2-methylpropan-2-amine

Cat. No. B3285663
Key on ui cas rn: 808769-14-4
M. Wt: 228.13 g/mol
InChI Key: VUJANHVNFQTFTH-UHFFFAOYSA-N
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Patent
US07538141B2

Procedure details

A solution of N-[2-(3-bromophenyl)-1,1-dimethylethyl]-2-chloroacetamide (Preparation 17) (32.0 g, 105 mmol), thiourea (9.60 g, 126 mmol) and acetic acid (50 mL) in ethanol (250 mL) was heated to reflux overnight. The reaction mixture was cooled to room temperature and filtered, the filtrate was concentrated in vacuo and basified using aqueous sodium hydroxide solution (1M, 450 mL). The product was extracted with dichloromethane (2×500 mL) and the combined organics washed with brine (50 mL), dried (sodium sulfate) and the solvent removed in vacuo to afford the title compound as a black oil (23 g).
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH2:8][C:9]([NH:12]C(=O)CCl)([CH3:11])[CH3:10])[CH:5]=[CH:6][CH:7]=1.NC(N)=S.C(O)(=O)C>C(O)C>[Br:1][C:2]1[CH:3]=[C:4]([CH2:8][C:9]([NH2:12])([CH3:10])[CH3:11])[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
32 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)CC(C)(C)NC(CCl)=O
Name
Quantity
9.6 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with dichloromethane (2×500 mL)
WASH
Type
WASH
Details
the combined organics washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1)CC(C)(C)N
Measurements
Type Value Analysis
AMOUNT: MASS 23 g
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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